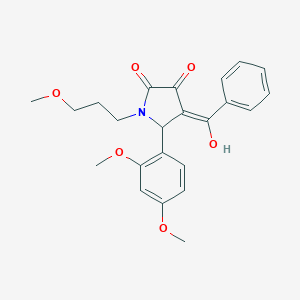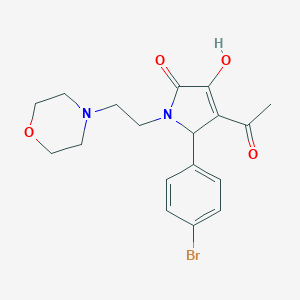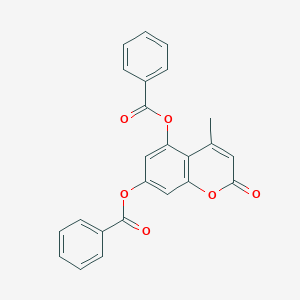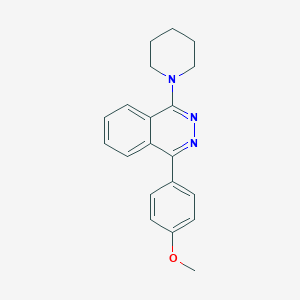![molecular formula C19H10Br2O5 B389624 9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione](/img/structure/B389624.png)
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furochromene core, which is a fused ring system combining furan and chromene, and is substituted with bromine and hydroxyl groups, enhancing its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione typically involves multi-step organic reactionsThe final step involves the formation of the benzylidene moiety via a condensation reaction with an appropriate aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine substituents or to convert the benzylidene moiety to a benzyl group.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution of bromine atoms can result in various substituted derivatives with different functional groups .
科学的研究の応用
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings
作用機序
The mechanism of action of 9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and bromine substituents play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,5-dibromo-2-hydroxybenzylidene derivatives: These compounds share similar structural features and reactivity patterns.
Furochromene derivatives:
Uniqueness
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione stands out due to its specific substitution pattern, which imparts unique reactivity and potential biological activity. The combination of bromine and hydroxyl groups enhances its versatility in chemical reactions and its potential as a lead compound in drug discovery .
特性
分子式 |
C19H10Br2O5 |
|---|---|
分子量 |
478.1g/mol |
IUPAC名 |
(9Z)-9-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,8-dione |
InChI |
InChI=1S/C19H10Br2O5/c1-8-4-15(22)26-18-11(8)2-3-14-16(18)12(19(24)25-14)6-9-5-10(20)7-13(21)17(9)23/h2-7,23H,1H3/b12-6- |
InChIキー |
VQLCEOCONHFICM-SDQBBNPISA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=C(C(=CC(=C4)Br)Br)O)/C(=O)O3 |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=C(C(=CC(=C4)Br)Br)O)C(=O)O3 |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=C(C(=CC(=C4)Br)Br)O)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-benzoyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389541.png)
![2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B389543.png)
![1,4-Bis[(4-ethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B389544.png)
![6-Amino-5-cyano-3-isopropyl-1,4-dihydro-2'-oxospiro(pyrano[2,3-c]pyrazole-4,3'-indoline)](/img/structure/B389549.png)
![2-Amino-5'-nitro-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B389551.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B389552.png)

![4-Acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389556.png)


![1-[3-Acetyl-4-(4-bromoanilino)-2-(3,4-dimethoxyphenyl)-6-hydroxy-6-methyl-3-cyclohexen-1-yl]ethanone](/img/structure/B389559.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B389563.png)
![4-Acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389564.png)
